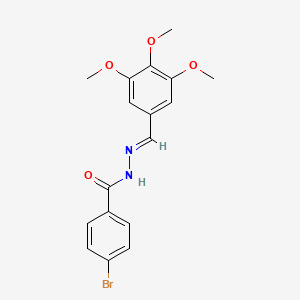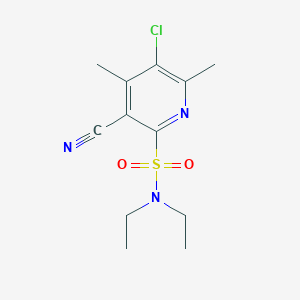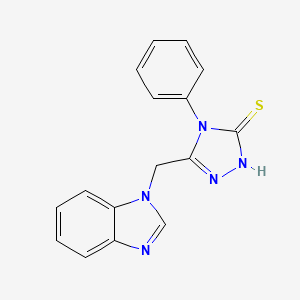
4-bromo-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
X-ray crystallography has been pivotal in elucidating the molecular structure of benzohydrazide derivatives, showing E configurations and the arrangement of hydrogen bonds and π-π interactions, which are crucial for the stabilization of the crystal structure (Cao, Guo-Biao, 2009). These studies provide insights into the molecular geometry and electronic structure, facilitating an understanding of the compound's reactivity and properties.
Chemical Reactions and Properties
Benzohydrazide derivatives undergo various chemical reactions, including condensation, cyclization, and complexation, due to the reactive hydrazide and aldehyde groups. For example, benzohydrazides have been utilized to synthesize dioxomolybdenum(VI) complexes, demonstrating catalytic properties for sulfoxidation reactions (Wang, L., et al., 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are influenced by the molecular structure. The presence of bromo and trimethoxy groups affects the compound's polarity, solubility in organic solvents, and crystallization behavior. These properties are essential for determining the compound's suitability for various applications, including its use as an intermediate in organic synthesis and material science.
Chemical Properties Analysis
The chemical properties of 4-bromo-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide are characterized by its reactivity towards various reagents, ability to form complexes with metals, and potential antimicrobial and catalytic activities. The electron-withdrawing bromo group and electron-donating methoxy groups influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets (Han, You-Yue, 2013).
Aplicaciones Científicas De Investigación
Antioxidant Activity
A study highlighted the synthesis of heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group, demonstrating significant antioxidant activities. This research indicates that derivatives of 4-bromo-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide could be effective as antioxidants (H. S. Kareem et al., 2016).
Structural Analysis and Spectroscopy
Research focused on the synthesis and structural investigation of similar compounds, using techniques like X-ray crystallography and vibrational spectroscopy, contributes to a better understanding of the molecular structure and properties of these compounds (C. Arunagiri et al., 2018).
Apoptosis Induction
A study discovered that certain substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides, related to this compound, act as potent inducers of apoptosis in various cancer cell lines, demonstrating their potential in cancer research (N. Sirisoma et al., 2009).
Propiedades
IUPAC Name |
4-bromo-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-19-20-17(21)12-4-6-13(18)7-5-12/h4-10H,1-3H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDLVVVXOZLIAJ-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-amino-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5513668.png)

![ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513680.png)
![N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513687.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)
![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)

![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)


![3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5513740.png)

![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)